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Compound of Interest

Compound Name: Hept-5-en-1-yne

Cat. No.: B15418405

Hept-5-en-1-yne: A Comprehensive Technical
Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-5-en-1-yne is an organic compound featuring both a double bond (alkene) and a triple
bond (alkyne) within its seven-carbon chain. This dual functionality makes it a versatile building
block in organic synthesis, offering multiple reactive sites for the construction of more complex
molecular architectures. The presence of the terminal alkyne provides a handle for various
coupling reactions, while the internal alkene can participate in a range of addition and
cycloaddition reactions. This technical guide provides a comprehensive overview of the
synthesis, properties, and reactivity of Hept-5-en-1-yne, with a focus on experimental details
and potential applications in research and drug development. Enyne derivatives, in general,
have garnered attention for their presence in biologically active natural products and their
potential as pharmacological agents, exhibiting activities such as anti-inflammatory effects.[1]

[2][3]

Physicochemical Properties

Hept-5-en-1-yne is a relatively small, nonpolar molecule. Its physical and chemical properties
are summarized in the table below. The calculated LogP value suggests moderate lipophilicity.
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[4]

Property Value Reference
Molecular Formula C7H1o0 [4]
Molecular Weight 94.15 g/mol [2][4]
IUPAC Name hept-5-en-1-yne [4]
CAS Number 127130-69-2 [4]
XLogP3-AA 2.1 (2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

C)c;untg p 0 el
Rotatable Bond Count 2 [2]
Exact Mass 94.078250319 Da [2][4]
Monoisotopic Mass 94.078250319 Da [2][4]

Synthesis of Hept-5-en-1-yne

The synthesis of Hept-5-en-1-yne can be achieved through various synthetic routes, primarily
involving the formation of carbon-carbon bonds between precursors containing the alkyne and
alkene functionalities. Common strategies include nucleophilic substitution and transition metal-
catalyzed cross-coupling reactions.

Alkylation of a Propargyl Grighard Reagent

A plausible synthetic route involves the reaction of a propargyl Grignard reagent with an
appropriate allyl halide.

Experimental Protocol:
Materials:

e Magnesium turnings
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e Mercuric chloride (catalyst)

e Propargyl bromide

e Crotyl bromide (1-bromo-2-butene)

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e Dry ice/acetone bath

¢ Agueous solution of ammonium chloride (for quenching)
Procedure:

 In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and
mechanical stirrer, magnesium turnings and a catalytic amount of mercuric chloride are
placed under an inert atmosphere (e.g., argon or nitrogen).

o A small amount of propargyl bromide dissolved in anhydrous ether is added to initiate the
Grignard reagent formation. The reaction is often initiated with gentle warming.

e Once the reaction commences, the flask is cooled in a dry ice/acetone bath to approximately
-20°C.[5]

e A solution of the remaining propargyl bromide and an equimolar amount of crotyl bromide in
anhydrous ether is added dropwise to the stirred suspension, maintaining the temperature
below -10°C.[5] The low temperature is crucial to prevent side reactions, such as the
rearrangement of the propargyl Grignard reagent.[5]

 After the addition is complete, the reaction mixture is stirred for an additional hour at low
temperature.

e The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium
chloride.

e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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e The combined organic extracts are washed with brine, dried over anhydrous magnesium
sulfate, and the solvent is removed under reduced pressure.

e The crude product is purified by fractional distillation to yield Hept-5-en-1-yne.

Logical Workflow for Grignard-based Synthesis:

». | Propargyl Grignard Reagent

(in situ)
Alkylation
(_zooC to _1000) HEPt-5-en-l-yne

Crotyl Bromide

Mg, HgCl2, Propargyl Bromide

Click to download full resolution via product page

Caption: Grignard-based synthesis of Hept-5-en-1-yne.

Sonogashira and Negishi Cross-Coupling Reactions

Alternatively, Hept-5-en-1-yne can be synthesized via palladium-catalyzed cross-coupling
reactions, which are highly efficient for forming carbon-carbon bonds between sp- and sp?-
hybridized carbon atoms.

e Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl
halide in the presence of a palladium catalyst, a copper(l) co-catalyst, and an amine base.[1]
[3][6][7][8] For the synthesis of Hept-5-en-1-yne, this would entail the reaction of propargyl
zinc chloride with 1-bromo-2-butene.

e Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an
organic halide in the presence of a nickel or palladium catalyst.[9][10][11][12] The synthesis
of Hept-5-en-1-yne could be achieved by coupling propargylzinc bromide with crotyl
bromide.

Generalized Experimental Protocol for Sonogashira Coupling:

Materials:
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 Vinyl halide (e.g., 1-bromo-2-butene)

o Terminal alkyne (e.g., propyne)

o Palladium catalyst (e.g., Pd(PPhs)a4)

o Copper(l) iodide (Cul)

* Amine base (e.g., triethylamine or diethylamine)

¢ Anhydrous and anaerobic solvent (e.g., THF or DMF)

Procedure:

e To a solution of the vinyl halide and terminal alkyne in the chosen solvent, the palladium
catalyst, copper(l) iodide, and the amine base are added under an inert atmosphere.

e The reaction mixture is stirred at room temperature or gently heated until the starting
materials are consumed (monitored by TLC or GC).[1]

o The reaction mixture is then filtered to remove the ammonium salt precipitate.

e The filtrate is concentrated, and the residue is purified by column chromatography on silica
gel to afford the enyne product.

Reaction Pathway for Sonogashira Coupling:
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Caption: Sonogashira coupling for Hept-5-en-1-yne synthesis.

Spectroscopic Data

The structural characterization of Hept-5-en-1-yne is accomplished through various
spectroscopic technigues. While detailed experimental spectra are not readily available in the
public domain, typical chemical shifts and spectral features can be predicted based on its
structure.
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Spectroscopic Data Expected Features

Signals for the acetylenic proton (C=C-H),

methylene protons adjacent to the triple bond

1H NMR o
and the double bond, vinylic protons (C=C-H),
and the terminal methyl group protons.
Resonances for the two sp-hybridized carbons
of the alkyne, the two sp?-hybridized carbons of
the alkene, and the three sp3-hybridized carbons
13C NMR

of the methylene and methyl groups. A
reference to a 3C NMR spectrum for (E)-hept-5-

en-1-yne exists in the PubChem database.[2]

Characteristic absorption bands for the terminal
alkyne C-H stretch (~3300 cm™1), the C=C triple

Infrared (IR) bond stretch (~2100 cm~1), the C=C double
bond stretch (~1650 cm~1), and C-H stretches
for the alkyl and vinyl groups.

The molecular ion peak (M*) at m/z = 94. A GC-
Mass Spectrometry (MS) MS reference for (E)-hept-5-en-1-yne is

available on PubChem.[2]

Chemical Reactivity

The dual functionality of Hept-5-en-1-yne allows for a diverse range of chemical
transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Alkyne Moiety

o Alkylation: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong
base (e.g., sodium amide or an organolithium reagent) to form an acetylide anion. This
nucleophilic anion can then react with an electrophile, such as an alkyl halide, to form a new
carbon-carbon bond, extending the carbon chain.

o Hydration: In the presence of a mercury(ll) catalyst and aqueous acid, the terminal alkyne
can undergo hydration to form a methyl ketone via an enol intermediate.
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e Hydroboration-Oxidation: Reaction with a sterically hindered borane followed by oxidation
with hydrogen peroxide in a basic solution yields an aldehyde.

e Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst
or to an alkane using catalytic hydrogenation with palladium on carbon.

e Coupling Reactions: As mentioned in the synthesis section, the terminal alkyne is an
excellent substrate for various cross-coupling reactions, including Sonogashira, Negishi, and
Glaser couplings.

Reactions of the Alkene Moiety

» Hydrogenation: The double bond can be reduced to a single bond by catalytic
hydrogenation. Selective reduction in the presence of the alkyne can be challenging but may
be achieved with specific catalysts.

» Halogenation: Addition of halogens (e.g., Brz, Cl2) across the double bond yields a
dihaloalkane.

» Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCI) follows Markovnikov's rule,
with the hydrogen adding to the carbon with more hydrogen substituents.

o Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as m-
CPBA.

e Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions,
such as Diels-Alder reactions if appropriately substituted, to form cyclic compounds.

General Reactivity Overview:
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Caption: Reactivity of Hept-5-en-1-yne's functional groups.

Applications in Drug Development and Research

While specific applications of Hept-5-en-1-yne in drug development are not extensively
documented, the enyne motif is a key structural feature in numerous biologically active natural
products and synthetic compounds.[1][2][3] The ability to selectively functionalize either the
alkyne or the alkene allows for the construction of diverse molecular scaffolds, which can be
screened for pharmacological activity.

The terminal alkyne is particularly useful for "click chemistry" reactions, such as the copper-
catalyzed azide-alkyne cycloaddition (CUAAC), which is widely used in drug discovery for lead
optimization and the synthesis of bioconjugates. The alkene functionality can be used to
introduce stereocenters and build complex ring systems found in many natural products.

Potential Signaling Pathway Involvement:

Given that some enyne-containing natural products exhibit anti-inflammatory properties, a
hypothetical mechanism of action could involve the modulation of inflammatory signaling
pathways. For instance, an enyne-containing compound might inhibit key enzymes in the
arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases
(LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and
leukotrienes.
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Caption: Hypothetical inhibition of inflammatory pathways.

Conclusion

Hept-5-en-1-yne is a valuable and versatile building block in organic synthesis due to its dual
alkene and alkyne functionalities. Its synthesis can be achieved through established methods
like Grignard reactions and modern cross-coupling techniques. The distinct reactivity of its two
unsaturated moieties allows for a wide range of chemical transformations, making it an
attractive starting material for the synthesis of complex molecules. While its direct biological
applications are yet to be fully explored, the prevalence of the enyne motif in bioactive
compounds suggests its potential as a scaffold in drug discovery programs. Further research
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into the synthesis and reactivity of Hept-5-en-1-yne and its derivatives will undoubtedly open
up new avenues for the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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